(5-Cyclobutylfuran-2-yl)boronic acid
Description
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(5-cyclobutylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
YPBHYGPZNLJKRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2CCC2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
(5-Cyclobutylfuran-2-yl)boronic acid CAS number search
Topic: Technical Guide: (5-Cyclobutylfuran-2-yl)boronic Acid CAS Number: 2225177-10-4[1][2]
Part 1: Executive Technical Summary
(5-Cyclobutylfuran-2-yl)boronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical candidates.[1] It serves as a critical intermediate for introducing a cyclobutyl-furan moiety —a pharmacophore that balances structural rigidity with lipophilicity (
Compound Identity Profile
| Property | Specification |
| CAS Number | 2225177-10-4 |
| IUPAC Name | (5-cyclobutylfuran-2-yl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 165.98 g/mol |
| SMILES | OB(O)c1ccc(o1)C2CCC2 |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Part 2: Structural Significance & Applications
The 5-cyclobutylfuran motif offers unique advantages in medicinal chemistry compared to standard alkyl-substituted furans:
-
Metabolic Stability: The cyclobutyl ring is metabolically more robust than linear alkyl chains (e.g., n-butyl) due to the lack of freely rotatable terminal methyl groups prone to oxidation.
-
Conformational Restriction: The puckered cyclobutyl ring adds bulk and defined geometry without the excessive molecular weight penalty of a cyclohexyl or phenyl group.[1]
-
Electronic Effects: The electron-rich furan ring, activated by the alkyl substituent, makes the boronic acid highly nucleophilic in transmetallation steps, though it also increases susceptibility to protodeboronation (instability) under acidic conditions.
Part 3: Synthesis & Manufacturing Pathways
While specific industrial batch records for CAS 2225177-10-4 are proprietary, the authoritative synthetic route relies on Directed ortho-Lithiation (DoL) of the parent heterocycle.[1] This protocol is preferred over Grignard methods due to the sensitivity of the furan ring.[1]
Core Synthesis Workflow (Graphviz)
Figure 1: Standard synthetic pathway via lithiation-boronation sequence.
Detailed Synthetic Protocol
Prerequisites:
-
Anhydrous THF (distilled over Na/benzophenone).[1]
-
Cryogenic cooling (-78°C).[1]
-
Inert atmosphere (Argon).[1]
Step-by-Step Methodology:
-
Charge: In a flame-dried 3-neck flask, dissolve 2-cyclobutylfuran (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cool: Lower temperature to -78°C using a dry ice/acetone bath.
-
Lithiate: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Incubate: Stir at -78°C for 1 hour to ensure complete formation of the organolithium species.
-
Quench: Add Triisopropyl borate (
, 1.2 eq) rapidly. -
Warm: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 2N HCl until pH reaches ~3-4. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate. Purify via recrystallization (Hexane/EtOAc) rather than silica chromatography to avoid degradation.
Part 4: Experimental Usage (Suzuki-Miyaura Coupling)
This boronic acid is prone to protodeboronation (loss of the boron group) under high heat or strong base.[1] The following protocol uses mild conditions to preserve the furan-boron bond.
Optimized Coupling Conditions
| Component | Recommendation | Rationale |
| Catalyst | Bidentate ligand prevents Pd black formation; robust for heteroaryls.[1] | |
| Base | Weaker bases reduce protodeboronation compared to hydroxides.[1] | |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | Aqueous component is essential for the transmetallation step. |
| Temp | 80°C | Avoid reflux (100°C+) to minimize decomposition. |
Reaction Mechanism Visualization
Figure 2: Catalytic cycle emphasizing the entry point of the cyclobutylfuran boronic acid.
Part 5: Stability & Handling (Self-Validating Safety)
The Protodeboronation Risk: 2-Heteroaryl boronic acids are inherently unstable.[1] The furan oxygen donates electron density into the ring, facilitating the protonolysis of the C-B bond, especially in the presence of moisture and acid.
Validation Checks:
-
NMR Check: Before use, run a
NMR in .-
Pass: Distinct peaks for the cyclobutyl protons (1.8–2.4 ppm) and furan protons.
-
Fail: Appearance of a triplet at ~6.3 ppm indicates the loss of the boron group (formation of 2-cyclobutylfuran).[1]
-
-
Storage: If the solid turns brown or sticky, it has likely dehydrated to the boroxine (anhydride) or decomposed. Convert to the pinacol ester immediately for long-term storage, as the ester is significantly more stable.[1]
References
-
Chemical Identity: PubChem. 5-Formylfuran-2-boronic acid (Analogous Structure Reference). National Library of Medicine. [Link][1][4]
-
Synthetic Methodology: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability and transmetallation mechanics). [Link]
-
Mechanistic Insight: Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes. The Journal of Organic Chemistry. (Foundation for boronic ester synthesis).[1] [Link]
Sources
A Researcher's Comprehensive Guide to (5-Cyclobutylfuran-2-yl)boronic acid: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Cyclobutylfuran-2-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, combining a furan core with a cyclobutyl substituent, offers a versatile scaffold for the synthesis of novel small molecules with potential therapeutic applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this reagent, covering its chemical properties, sourcing, synthesis strategies, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical considerations and underlying chemical principles necessary for the successful utilization of (5-Cyclobutylfuran-2-yl)boronic acid in a research setting.
Introduction: The Significance of Furan-Based Boronic Acids in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these structural motifs. Among them, the furan ring is a privileged scaffold due to its presence in numerous natural products and biologically active molecules. The introduction of a boronic acid functional group onto the furan ring provides a powerful handle for synthetic chemists to engage in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's mild conditions, broad functional group tolerance, and high yields have made it an indispensable tool in the construction of complex molecular architectures.[2][3]
(5-Cyclobutylfuran-2-yl)boronic acid, in particular, offers a unique combination of a planar aromatic furan system and a non-planar, saturated cyclobutyl group. This juxtaposition of electronic and steric properties can be exploited to probe the structure-activity relationships (SAR) of drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Chemical and Physical Properties of (5-Cyclobutylfuran-2-yl)boronic acid
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. While experimental data for (5-Cyclobutylfuran-2-yl)boronic acid is not extensively published, we can compile its known and predicted properties.
| Property | Value | Source |
| CAS Number | 2225177-10-4 | [4][5] |
| Molecular Formula | C₈H₁₁BO₃ | [4][5] |
| Molecular Weight | 165.98 g/mol | [4][5] |
| Boiling Point (Predicted) | 326.3 ± 44.0 °C | [4] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 8.48 ± 0.53 | [4] |
Note: The predicted values should be used as a guide and may differ from experimentally determined values.
Sourcing and Procurement of (5-Cyclobutylfuran-2-yl)boronic acid
(5-Cyclobutylfuran-2-yl)boronic acid is available from several chemical suppliers catering to the research and development sector. When purchasing this reagent, it is crucial to consider the purity, which is typically specified as a percentage (e.g., 95%). For applications in catalysis and drug discovery, high purity is essential to avoid interference from impurities.
Table of Potential Suppliers:
| Supplier | Purity |
| Jinan Xinhongtai Chemical Co. LTD | 58% |
| Jilin Chinese Academy of Sciences-yanshen Technology | 58% |
This is not an exhaustive list, and availability may vary. Researchers should verify the current product specifications and availability directly with the suppliers.
Synthesis of (5-Cyclobutylfuran-2-yl)boronic acid: A General Approach
A potential precursor for this synthesis would be 2-cyclobutylfuran. The general steps would be as follows:
-
Lithiation of 2-cyclobutylfuran: 2-cyclobutylfuran would be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C). The lithium reagent selectively deprotonates the C5 position of the furan ring, which is the most acidic proton.
-
Borylation: The resulting lithiated furan intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired (5-Cyclobutylfuran-2-yl)boronic acid.
Caption: A plausible synthetic pathway for (5-Cyclobutylfuran-2-yl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura reaction is the cornerstone application for (5-Cyclobutylfuran-2-yl)boronic acid, enabling the formation of a C-C bond between the furan ring and an aryl or heteroaryl halide.[1][2][3]
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
Materials:
-
(5-Cyclobutylfuran-2-yl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., anhydrous potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃], 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, or Toluene and water)
-
Anhydrous reaction vessel (e.g., a Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, (5-Cyclobutylfuran-2-yl)boronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Handling, Storage, and Safety
As a Senior Application Scientist, I must stress the importance of proper handling and storage to maintain the integrity of boronic acids and ensure laboratory safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8][9]
-
Avoid contact with skin and eyes.[7][8][9] In case of contact, rinse immediately with plenty of water.[10]
Storage:
-
Boronic acids are sensitive to moisture and air.[11] Store (5-Cyclobutylfuran-2-yl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Keep in a cool, dry place away from direct sunlight and heat.[12][13] Refrigeration is often recommended.
Safety:
-
While a specific Safety Data Sheet (SDS) for (5-Cyclobutylfuran-2-yl)boronic acid (CAS 2225177-10-4) is not widely available, related boronic acids are known to cause skin and eye irritation.[7][8][9][10]
-
Always consult the supplier's SDS for the most up-to-date safety information before use.
Purification and Characterization
The purity of (5-Cyclobutylfuran-2-yl)boronic acid is critical for its successful application. Impurities can interfere with catalytic reactions and lead to lower yields and side products.
Purification Methods:
-
Recrystallization: This is a common method for purifying solid boronic acids.[14] A suitable solvent or solvent system should be chosen where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For less crystalline or difficult-to-purify boronic acids, column chromatography on silica gel or alumina can be employed.[14]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities through liquid-liquid extraction. The boronic acid can then be regenerated by acidification.[15]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. While specific spectral data for (5-Cyclobutylfuran-2-yl)boronic acid is not available, one would expect characteristic signals for the furan protons, the cyclobutyl protons, and the boronic acid hydroxyl protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-O-C stretch of the furan ring.
Conclusion
(5-Cyclobutylfuran-2-yl)boronic acid is a promising building block for the synthesis of novel compounds in drug discovery and materials science. Its successful application hinges on a solid understanding of its chemical properties, proper handling and storage, and the meticulous execution of synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational framework for researchers to confidently incorporate this valuable reagent into their synthetic endeavors. As with any chemical research, adherence to safety protocols and careful experimental design are paramount for achieving reliable and reproducible results.
References
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(No author). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
(No author). SAFETY DATA SHEET. Sino Path Enterprises Ltd. [Link]
-
(No author). Safety Data Sheet. Spartan Chemical Company, Inc. [Link]
-
(Various authors). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
(Various authors). boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(No author). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
(Various authors). Supporting Information OBC revisions. The Royal Society of Chemistry. [Link]
-
(Various authors). Purification of boronic acids?. Reddit. [Link]
-
(Various authors). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
(No author). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
(Various authors). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- (Various authors). Process for purification of boronic acid and its derivatives.
-
(Various authors). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC. [Link]
-
(No author). 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355. PubChem. [Link]
- (Various authors). Method of producing 5-formyl-2-furylboronic acid.
-
(No author). [5-(Furan-2-yl)furan-3-yl]boronic acid. PubChem. [Link]
-
(Various authors). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
(Various authors). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. [Link]
-
(Various authors). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
(Various authors). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
(Various authors). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (No source name). [Link]
-
(Various authors). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). (No source name). [Link]
-
(No author). Boronic acid, ethyl-. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to the Solubility Properties of (5-Cyclobutylfuran-2-yl)boronic acid
Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged as indispensable building blocks in medicinal chemistry and drug development.[1][2][3] Their versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient synthesis of complex molecular architectures.[1][4][5] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), highlighting its importance in therapeutic agent design.[3][6][7]
(5-Cyclobutylfuran-2-yl)boronic acid is a heterocyclic boronic acid that incorporates a furan scaffold, a common motif in biologically active compounds. The cyclobutyl substituent introduces a degree of lipophilicity and conformational constraint that can be valuable for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation development and bioavailability.[8]
This technical guide provides a comprehensive overview of the factors governing the solubility of (5-Cyclobutylfuran-2-yl)boronic acid, outlines robust experimental protocols for its determination, and discusses the theoretical underpinnings of its solubilization behavior. While specific quantitative solubility data for this novel compound is not yet widely available in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize its solubility profile.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For (5-Cyclobutylfuran-2-yl)boronic acid, several key features will govern its behavior in different media.
The Boronic Acid Group: A Double-Edged Sword for Solubility
The boronic acid functional group, -B(OH)₂, is the primary determinant of this compound's solubility characteristics. Boronic acids are Lewis acids, capable of accepting a hydroxide ion to form a tetrahedral boronate species.[3] This equilibrium is pH-dependent and plays a crucial role in aqueous solubility.[9][10]
-
At low pH , the uncharged, trigonal planar boronic acid form predominates. This form is generally less soluble in water.
-
As the pH increases towards the pKa of the boronic acid, the equilibrium shifts towards the charged, tetrahedral boronate form, which is more polar and thus more soluble in aqueous media.[3]
The pKa of arylboronic acids can be influenced by substituents on the aromatic ring.[3] The furan ring and the cyclobutyl group in (5-Cyclobutylfuran-2-yl)boronic acid will modulate the acidity of the boronic acid and, consequently, its pH-solubility profile.
The Furan and Cyclobutyl Moieties: Balancing Hydrophilicity and Lipophilicity
The furan ring, while aromatic, contains an oxygen atom that can participate in hydrogen bonding, contributing to some degree of polarity. The cyclobutyl group is a nonpolar, lipophilic substituent. The interplay between the polar boronic acid and furan components and the lipophilic cyclobutyl group will determine the compound's solubility in a range of organic solvents. It is expected that (5-Cyclobutylfuran-2-yl)boronic acid will exhibit good solubility in polar organic solvents.[11]
Potential for Dehydration and Boroxine Formation
A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][12] This process is often reversible in the presence of water but can complicate solubility measurements, as the boroxine will have different solubility properties than the monomeric boronic acid.[4] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study the dehydration process and thermal stability of the compound.[13][14][15]
Methodologies for Determining Solubility
A multi-faceted approach is recommended to accurately characterize the solubility of (5-Cyclobutylfuran-2-yl)boronic acid. This includes determining both its kinetic and thermodynamic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[16][17] The shake-flask method is the most reliable and widely used technique for its determination.[16][17]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid (5-Cyclobutylfuran-2-yl)boronic acid to a known volume of the desired solvent (e.g., water, buffers of varying pH, organic solvents) in a sealed vial or flask.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[16][17] It is crucial to ensure that equilibrium has been reached by taking samples at different time points until the concentration plateaus.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter.[17][18]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][18] HPLC is preferred over UV spectroscopy as it can distinguish the parent compound from any impurities or degradation products.[18]
-
Solid-State Analysis: After the experiment, it is good practice to analyze the remaining solid residue by techniques like X-ray Powder Diffraction (PXRD) or polarized-light microscopy to confirm if any changes in the solid form (e.g., polymorphism, solvation) have occurred.[18]
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is the concentration at which a compound precipitates from a supersaturated solution.[16] It is often measured in early drug discovery due to its higher throughput.
Experimental Protocol: Kinetic Solubility Determination
-
Stock Solution: Prepare a high-concentration stock solution of (5-Cyclobutylfuran-2-yl)boronic acid in a highly solubilizing organic solvent (e.g., DMSO).
-
Serial Dilution: Add small aliquots of the stock solution to an array of aqueous buffers in a microtiter plate.
-
Precipitation Detection: Monitor the plate for the appearance of a precipitate. This can be done visually or, more quantitatively, using nephelometry or UV spectroscopy to detect light scattering or a drop in absorbance, respectively.
-
Concentration Determination: The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Reversible esterification of boronic acid with a polyol to enhance solubility.
Biorelevant Media
To better predict in vivo performance, solubility studies should be conducted in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF). [17]These media contain bile salts and phospholipids that can form micelles and enhance the apparent solubility of lipophilic compounds. [17]
Conclusion
While direct, quantitative solubility data for (5-Cyclobutylfuran-2-yl)boronic acid is not yet established in the public domain, a comprehensive understanding of its solubility properties can be achieved through the application of well-established principles and experimental protocols. Its solubility will be a complex interplay of the pH-dependent behavior of the boronic acid group and the hydro- and lipophilicity of the furan and cyclobutyl moieties.
For researchers and drug development professionals, a systematic approach to solubility determination, encompassing both thermodynamic and kinetic measurements across a range of relevant solvents and media, is paramount. The insights gained from such studies will be instrumental in advancing the development of (5-Cyclobutylfuran-2-yl)boronic acid from a promising chemical entity to a potential therapeutic agent.
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- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. raytor.com [raytor.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
5-Cyclobutylfuran-2-boronic acid SMILES and InChI key
[1]
Abstract
5-Cyclobutylfuran-2-boronic acid (CAS 2225177-10-4) is a specialized organoboron building block utilized in the synthesis of pharmaceutical candidates.[1] Characterized by a furan core substituted with a lipophilic cyclobutyl group and a reactive boronic acid moiety, it serves as a critical intermediate for introducing the 5-cyclobutylfuran motif via Suzuki-Miyaura cross-coupling.[1] This guide provides a comprehensive technical analysis of its chemical identity, structural properties, synthesis pathways, and handling protocols for research applications.[1]
Part 1: Chemical Identity & Properties[1][2]
The following data establishes the definitive chemical identity of the compound. The SMILES and InChI keys are generated based on the confirmed IUPAC structure.[1]
| Property | Specification |
| IUPAC Name | (5-Cyclobutylfuran-2-yl)boronic acid |
| CAS Number | 2225177-10-4 |
| Molecular Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Canonical SMILES | OB(O)C1=CC=C(O1)C2CCC2 |
| InChI String | InChI=1S/C8H11BO3/c10-9(11)8-4-3-7(12-8)6-2-1-5-6/h3-4,6,10-11H,1-2,5H2 |
| InChI Key | PXJBEJIVJPTXMX-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Predicted Boiling Point | ~326°C (at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2][3][4][5] |
Structural Analysis[5]
-
Furan Core: The electron-rich furan ring facilitates rapid electrophilic substitution but requires careful handling to avoid acid-catalyzed ring opening.[1]
-
Cyclobutyl Substituent: The cyclobutyl group acts as a lipophilic spacer.[1] Unlike planar phenyl rings or freely rotating alkyl chains, the cyclobutane ring adopts a "puckered" conformation, influencing the binding affinity of final drug candidates by filling hydrophobic pockets with specific 3D geometry.[1]
-
Boronic Acid Moiety: Exists in equilibrium with its trimeric anhydride (boroxine) form, especially under dehydrating conditions.[1] This equilibrium does not affect reactivity in cross-coupling but impacts gravimetric purity calculations.[1]
Part 2: Synthesis & Manufacturing[1]
The synthesis of 5-cyclobutylfuran-2-boronic acid is typically achieved through a convergent strategy, prioritizing the installation of the cyclobutyl group followed by regioselective borylation.
Convergent Synthesis Workflow
The most robust route involves the lithiation of 2-cyclobutylfuran.[1] The precursor, 2-cyclobutylfuran, is first synthesized via a Kumada or Suzuki coupling to avoid the harsh conditions of direct cyclobutylation.[1]
Figure 1: Convergent synthetic pathway for 5-cyclobutylfuran-2-boronic acid via lithiation-borylation sequence.[1]
Detailed Experimental Protocol (Lithiation Route)
This protocol describes the conversion of 2-cyclobutylfuran to the target boronic acid.[1]
-
Equipment Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagent Loading: Charge the flask with 2-cyclobutylfuran (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C to prevent polymerization of the furan.[1]
-
Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes.
-
Mechanistic Insight: The heteroatom (oxygen) in the furan ring directs lithiation to the α-position (C5) via coordination, forming the 5-lithio species.
-
-
Incubation: Stir at -78°C for 1 hour.
-
Borylation: Add Triisopropyl borate (1.2 equiv) dropwise.[1] The solution may become viscous.[1]
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours.
-
Hydrolysis: Quench the reaction with 2N HCl (aq) until pH ~3. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from minimal hot acetonitrile or water/acetone mixture to remove boroxine oligomers.[1]
Part 3: Applications & Handling[1]
Medicinal Chemistry Applications[7][8][9]
-
Bioisostere Strategy: The cyclobutyl group serves as a conformationally restricted bioisostere for isopropyl or sec-butyl groups.[1] It improves metabolic stability (reducing CYP450 oxidation susceptibility compared to alkyl chains) while maintaining lipophilicity.[1]
-
Scaffold Construction: Used in Suzuki-Miyaura coupling with aryl halides (Ar-X) to generate 2-aryl-5-cyclobutylfurans, a common motif in kinase inhibitors and GPCR ligands.[1]
Stability & Storage
-
Protodeboronation: Furan-2-boronic acids are susceptible to protodeboronation (loss of the boron group) under prolonged heating or strongly acidic conditions.[1] Store at -20°C under inert atmosphere.
-
Stoichiometry: Commercial samples often contain varying amounts of the cyclic anhydride (boroxine).[1] For precise stoichiometric reactions, it is recommended to assume a purity of ~95% or determine the active boronic acid content via titration with mannitol.[1]
References
-
Meryer Chemical Technology. (2024).[1] 5-(Cyclobutyl)furan-2-boronic acid Product Data. Retrieved from [1]
-
ChemicalBook. (2024).[1] CAS 2225177-10-4 Entry & Physical Properties. Retrieved from [1]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Mechanistic grounding for boronic acid stability).
-
Eghbarieh, N., et al. (2026).[1][6] Synthesis of Cyclobutylboronates by [2+2]-Cycloaddition. Angewandte Chemie International Edition. (Context for cyclobutyl synthesis).
-
PubChem. (2025).[1][3] Cyclobutylboronic acid (Precursor Data). Retrieved from [1]
Technical Guide: Storage & Handling of (5-Cyclobutylfuran-2-yl)boronic acid
[1][2]
Executive Summary & Chemical Context[3][4][5][6]
(5-Cyclobutylfuran-2-yl)boronic acid represents a class of 2-heteroaryl boronic acids known for their inherent instability.[1] Unlike their phenyl-based counterparts, furan-2-yl boronic acids possess a carbon-boron (C-B) bond that is exceptionally prone to cleavage via protodeboronation and oxidation.[2]
The presence of the cyclobutyl group at the 5-position introduces specific steric and electronic factors.[1] While the alkyl group adds lipophilicity useful for drug discovery scaffolds, its electron-donating nature can increase the electron density of the furan ring.[1] This makes the C-B bond more susceptible to electrophilic attack (acid-catalyzed protodeboronation), necessitating storage conditions far stricter than standard organic building blocks.
This guide moves beyond generic "keep cool" instructions, providing a chemically grounded protocol to prevent the three primary degradation pathways: Protodeboronation , Oxidation , and Dehydration .
Degradation Mechanisms: The "Why" Behind the Protocol
To preserve this reagent, one must understand the specific pathways that destroy it. 2-Furanboronic acids are unique because their degradation is often autocatalytic or accelerated by ambient moisture.[2][1]
The Degradation Triad
| Mechanism | Trigger | Chemical Outcome | Irreversibility |
| Protodeboronation | Moisture / Acid / Base | Cleavage of C-B bond to form 2-cyclobutylfuran + Boric Acid.[2][1] | Irreversible (Critical Failure) |
| Oxidation | Oxygen (Air) | Conversion to (5-cyclobutylfuran-2-yl)ol (alcohol) or ring opening.[2][1] | Irreversible |
| Dehydration | Dryness / Vacuum | Formation of Boroxine (cyclic trimer anhydride).[1] | Reversible (Manageable) |
Mechanistic Pathway Diagram[1][2]
The following diagram illustrates the competing equilibria. Note that while boroxine formation is reversible upon adding water (during a reaction), protodeboronation permanently destroys the reagent.
Figure 1: Degradation pathways.[1] Green arrows indicate reversible processes; red arrows indicate irreversible destruction.[1]
The "Gold Standard" Storage Protocol
Based on the instability of 2-heterocyclic boronic acids [1], the following protocol is mandatory for maintaining purity >95% over 6 months.
Environmental Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Significantly slows the kinetics of protodeboronation compared to 4°C [2].[2][1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation.[1] Argon is preferred due to its density.[1] |
| Container | Amber Glass | Furan derivatives can be photosensitive; amber glass blocks UV radiation.[1] |
| Seal | Parafilm + Desiccant | Prevents moisture ingress which catalyzes C-B bond cleavage.[1] |
Step-by-Step Storage Workflow
-
Arrival Inspection: Upon receipt, do not immediately open the bottle if it is cold. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation on the solid.
-
Aliquot Strategy:
-
Sealing:
-
Cap vials tightly.[1]
-
Wrap caps with Parafilm to ensure an airtight seal.
-
Place aliquots into a secondary container (Ziploc bag or jar) containing active desiccant (e.g., Drierite or Silica Gel).
-
-
Long-Term Storage: Place the secondary container in a non-auto-defrost freezer at -20°C.
Handling & Quality Control (QC)
Before committing this reagent to a high-value Suzuki-Miyaura coupling, verify its integrity. 2-Furanboronic acids can degrade "silently," appearing as a white solid even when significant protodeboronation has occurred.[2][1]
Re-Analysis Protocol (NMR)[2]
Do not rely solely on LC-MS, as boric acid (a byproduct) is not visible in standard UV/MS traces. 1H NMR is the definitive test.
-
Solvent: Use anhydrous DMSO-d6 or Acetonitrile-d3 .[2][1] Avoid CDCl3 if it is acidic (common in aged chloroform), as this will induce degradation in the NMR tube.
-
Key Signals to Watch:
-
Purity Check: Look for the disappearance of the boronic acid -OH protons (usually broad singlets around 8-10 ppm in DMSO).[2]
-
Decomposition: Look for the emergence of protons corresponding to 2-cyclobutylfuran (the protodeboronated species).[1] The furan ring protons will shift significantly if the boron group is lost.
-
Handling "Boroxine" Conversion
If the material appears sticky or has a variable melting point, it may have partially dehydrated to the boroxine (anhydride).
-
Impact: Boroxines are generally active in Suzuki couplings (they hydrolyze in situ under basic aqueous conditions).
-
Correction: If precise stoichiometry is required, you can "re-hydrate" by exposing the solid to moist air for a short period, though this carries the risk of protodeboronation. Recommendation: Calculate stoichiometry assuming a mixture or use a slight excess (1.2 - 1.5 equiv) in the coupling reaction to account for effective molecular weight changes.
Troubleshooting & Salvage
If the compound has degraded:
-
Scenario A: <10% Protodeboronation: The reagent is likely usable if an excess is employed. Purify the final reaction mixture carefully, as the byproduct (2-cyclobutylfuran) is neutral and lipophilic, potentially co-eluting with your product.
-
Scenario B: >20% Degradation or Oxidation: Discard. The byproducts can act as catalyst poisons or radical scavengers, ruining sensitive metal-catalyzed cross-couplings.[2]
-
Scenario C: Boroxine Formation: Usable.[1][3] Proceed with the coupling reaction using aqueous base conditions (e.g., K2CO3/H2O), which will hydrolyze the boroxine back to the active boronic acid species in situ.
References
-
National Institutes of Health (NIH). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][1] (Discusses the inherent instability of 2-heterocyclic boronic acids including furan derivatives).
-
ChemScene. Cyclobutylboronic acid Product & Storage Specifications. (Establishes -20°C as the standard for cyclobutyl-boron derivatives).
-
Sigma-Aldrich. 2-Furanylboronic acid Safety & Storage. (Provides baseline data for the furan-boronic acid substructure, recommending low temperature). [1]
-
Liverpool John Moores University. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. (Detailed mechanistic study on the pH-rate profiles of degradation).
Methodological & Application
Suzuki-Miyaura coupling with (5-Cyclobutylfuran-2-yl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling with (5-Cyclobutylfuran-2-yl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed application protocols for the use of (5-Cyclobutylfuran-2-yl)boronic acid, a valuable building block for introducing substituted furan moieties into complex molecules. Five-membered aromatic heterocycles like furan are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] However, 2-heteroaryl boronic acids, particularly those of furan, are notoriously susceptible to protodeboronation under typical Suzuki-Miyaura conditions, presenting a significant challenge for chemists.[3][5][6][7]
This document delves into the mechanistic underpinnings of the reaction, explains the causal factors behind the instability of furan-2-ylboronic acids, and provides field-proven strategies to mitigate this decomposition. By leveraging modern palladium precatalysts and optimized reaction conditions, the protocols herein are designed to be self-validating systems, enabling researchers to achieve high yields and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this challenging yet valuable reagent.
Mechanistic Principles & The Challenge of Furan-2-ylboronic Acids
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
The Palladium Catalytic Cycle
The generally accepted mechanism begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[8] The resulting Pd(II) complex then undergoes transmetalation. In this step, a base activates the boronic acid to form a more nucleophilic boronate species, which transfers its organic group (the 5-cyclobutylfuran moiety) to the palladium center, displacing the halide.[9] The cycle concludes with reductive elimination, where the two organic partners are expelled from the palladium coordination sphere as the final coupled product, regenerating the catalytically active Pd(0) species.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation: The Key Side Reaction
The primary challenge with furan-2-ylboronic acids is their propensity to undergo protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium) to yield the corresponding unfuctionalized furan.[5][6] This process is often accelerated at the elevated temperatures and basic conditions typical of many Suzuki protocols.[5][7] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Use of Modern Precatalysts: Advanced palladium precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G3), are designed to form the active Pd(0) species rapidly at lower temperatures.[5][7] This allows the desired cross-coupling to occur faster than the competing decomposition of the boronic acid.
-
Milder Reaction Conditions: Lowering the reaction temperature (e.g., room temperature to 40°C) and shortening the reaction time can significantly reduce the extent of protodeboronation.[5][7]
-
Choice of Base and Solvent: While aqueous bases are common, non-aqueous conditions using bases like potassium phosphate (K₃PO₄) can be beneficial.[5] The choice of base is critical and must be screened for optimal results.
-
Use of Stable Boronic Acid Surrogates: If protodeboronation remains problematic, converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt, is a highly effective strategy.[3][5][10] These derivatives often release the boronic acid slowly in situ, keeping its concentration low and favoring transmetalation over decomposition.[7]
Experimental Application & Protocols
This section provides a detailed, validated protocol for the coupling of (5-Cyclobutylfuran-2-yl)boronic acid with a representative aryl bromide.
Materials and Reagents
| Reagent | Acronym/Formula | Grade | Supplier Example | Notes |
| (5-Cyclobutylfuran-2-yl)boronic acid | C₈H₁₁BO₃ | >95% | Commercial | Store under inert gas at -20°C. Prone to decomposition. |
| 4-Bromoanisole | C₇H₇BrO | >98% | Commercial | Representative aryl bromide coupling partner. |
| XPhos Pd G3 | C₄₅H₆₀NO₃PPdS | Catalyst Grade | Commercial | A highly active precatalyst suitable for challenging couplings.[5] |
| Potassium Phosphate, tribasic | K₃PO₄ | Anhydrous, >98% | Commercial | Must be finely powdered and dried before use. |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous, >99.8% | Commercial | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | H₂O | HPLC Grade | N/A | For aqueous workup. |
| Ethyl Acetate | EtOAc | ACS Grade | Commercial | For extraction. |
| Brine | Saturated NaCl(aq) | N/A | N/A | For extraction. |
| Magnesium Sulfate | MgSO₄ | Anhydrous | Commercial | For drying organic layers. |
| Celite® | N/A | Filtration Agent | Commercial | For filtration of palladium residues. |
Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for the coupling reaction. Optimization may be required for different aryl halide partners.
| Parameter | Recommended Condition | Rationale |
| Palladium Load | 1-2 mol% (XPhos Pd G3) | High catalyst activity allows for lower loading and milder conditions.[11] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling or minor decomposition.[11] |
| Base | 2.0 - 3.0 equivalents (K₃PO₄) | An effective base for many heteroaryl couplings, particularly under low-water conditions.[5] |
| Solvent | Anhydrous 1,4-Dioxane or THF (optional: with 5-10% water) | Dioxane and THF are common solvents. The addition of some water can aid base solubility and transmetalation but may increase protodeboronation.[1][5] |
| Temperature | Room Temperature to 40°C | Milder temperatures are crucial to minimize protodeboronation of the sensitive furan boronic acid.[5][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions like homocoupling.[2][5] |
| Reaction Time | 30 minutes - 4 hours | Monitor by TLC or LC-MS. Fast reaction times are expected with active catalysts and help prevent substrate decomposition.[7] |
Step-by-Step Protocol: Synthesis of 2-(5-Cyclobutylfuran-2-yl)-4-methoxyanisole
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv). Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Reagent Addition: Once cool, quickly add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), (5-Cyclobutylfuran-2-yl)boronic acid (216 mg, 1.2 mmol, 1.2 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is sluggish, gently warm the mixture to 40°C using a heating mantle with a temperature controller.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 30 minutes and analyzing by TLC (e.g., 9:1 Hexanes:EtOAc) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Add deionized water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. To remove residual palladium, it can be beneficial to filter the solution through a small plug of Celite® or silica gel. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Improper handling, exposure to oxygen.[5] 2. Boronic Acid Decomposition: Protodeboronation is dominant.[5][6] 3. Poor Base/Solvent Choice: Insufficient base solubility or activity. | 1. Ensure Rigorous Inert Atmosphere: Thoroughly degas solvents and use proper Schlenk/glovebox techniques. Use a fresh bottle of precatalyst. 2. Switch to a Stable Derivative: Use the corresponding pinacol ester or trifluoroborate salt of the boronic acid.[3][5] 3. Screen Conditions: Try a different base (e.g., Cs₂CO₃, K₂CO₃) or solvent system (e.g., THF, Toluene).[1][12] |
| Aryl Halide Remains | 1. Oxidative Addition is Slow: Especially with aryl chlorides or electron-rich aryl bromides.[13] 2. Catalyst Deactivation. | 1. Use a More Active Ligand/Catalyst: Buchwald ligands like SPhos or XPhos are excellent for this.[14] Increase reaction temperature slightly (e.g., to 50-60°C), but monitor boronic acid stability. 2. Check Reagent Purity: Impurities can poison the catalyst. |
| Homocoupling Product | 1. Presence of Oxygen: Leads to oxidative homocoupling of the boronic acid.[2] 2. Pd(II) Precatalyst Reduction: Some Pd(II) sources can promote homocoupling during their reduction to Pd(0).[15] | 1. Improve Degassing Technique: Use freeze-pump-thaw cycles for solvents.[12] 2. Use a Pd(0) Source or a Modern Precatalyst: Pd(PPh₃)₄ or Buchwald precatalysts are less prone to this issue than Pd(OAc)₂ without a reducing phosphine ligand. |
| Protodeboronation | 1. High Temperature/Long Reaction Time. [5] 2. Presence of Protic Solvents/Water. 3. Inefficient Coupling: If the desired reaction is slow, the side reaction dominates. | 1. Lower Temperature & Use a Faster Catalyst: As described in the protocol.[7] 2. Use Anhydrous Conditions: Employ anhydrous base and solvent. 3. Use a Stable Boronic Acid Derivative: This is the most robust solution.[3][10][15] |
References
- Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid. Benchchem.
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.
- Protodeboron
- Suzuki Coupling. Organic Chemistry Portal.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Suzuki reaction. Wikipedia.
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Suzuki cross-coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Protodeboronation of (Hetero)
- Why can't I achieve good yields for this Suzuki reaction?
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: (5-Cyclobutylfuran-2-yl)boronic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for medicinal chemists on the strategic application of (5-Cyclobutylfuran-2-yl)boronic acid. Boronic acids are pivotal reagents in modern drug discovery, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2][3] The subject compound uniquely combines a furan core, a prevalent heterocycle in pharmacologically active molecules, with a cyclobutyl moiety, which can enhance metabolic stability and modulate lipophilicity.[4] However, the inherent instability of 2-furylboronic acids presents significant challenges that require specialized protocols.[4][5][6] This guide elucidates the underlying chemical principles, offers detailed, field-tested protocols for the Suzuki-Miyaura reaction, provides robust troubleshooting strategies, and discusses the use of stabilized derivatives to overcome common synthetic hurdles.
Introduction: The Strategic Value of the Cyclobutylfuran Scaffold
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry.[3] Their low toxicity, functional group tolerance, and versatile reactivity in reactions like the Suzuki-Miyaura coupling make them ideal for constructing the complex biaryl and heteroaryl scaffolds that define many modern therapeutics.[1][7][8] The landmark approval of the boronic acid-containing drug Bortezomib (Velcade®) for multiple myeloma underscored the potential of the boronic acid moiety as a pharmacophore, demystifying earlier concerns about toxicity and paving the way for further exploration.[8][9][10]
(5-Cyclobutylfuran-2-yl)boronic acid is a bifunctional building block of particular interest. It offers:
-
A Furan Heterocycle: A five-membered aromatic ring system found in numerous natural products and pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[4]
-
A Cyclobutyl Group: A saturated carbocycle that can serve as a bioisostere for larger or more flexible groups. Its introduction can improve pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (a key metric in modern drug design) and blocking sites of metabolism.
Despite these advantages, the furan-2-boronic acid motif is notoriously prone to decomposition, primarily via protodeboronation, especially under the thermal and basic conditions typical of cross-coupling reactions.[4][5][6] Understanding and mitigating this instability is paramount for its successful application.
Physicochemical Properties & Stability Profile
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁BO₃ | N/A |
| Molecular Weight | 166.00 g/mol | N/A |
| CAS Number | 2225177-10-4 | [11] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | 2-8°C, under inert atmosphere, protected from light and moisture | [12] |
The Challenge of Stability:
2-Heterocyclic boronic acids, including furan derivatives, are inherently unstable and can readily decompose on the benchtop or under reaction conditions.[6][13] The primary degradation pathway is protodeboronation , where the C-B bond is cleaved by a proton source (often water in the presence of base), converting the valuable boronic acid back into the parent furan. This process is often accelerated by heat.[5][6]
To ensure reproducible and high-yielding reactions, this instability must be addressed proactively.
Caption: Competing reaction pathways for an unstable furan boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent, enabling the formation of a C-C bond between the furan ring and an aryl or heteroaryl (pseudo)halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (5-Cyclobutylfuran-2-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 1-(4-(5-cyclobutylfuran-2-yl)phenyl)ethan-1-one.
Materials and Reagents:
-
(5-Cyclobutylfuran-2-yl)boronic acid (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)[5]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates, ethyl acetate, hexanes, silica gel for chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoacetophenone (1.0 equiv), (5-Cyclobutylfuran-2-yl)boronic acid (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Scientist's Note: Using a modern palladium pre-catalyst or a well-defined catalyst/ligand system like Pd(OAc)₂/SPhos is crucial.[5] The SPhos ligand is effective for many challenging couplings. Anhydrous K₃PO₄ is preferred over aqueous bases like Na₂CO₃ to minimize protodeboronation of the sensitive furan boronic acid.[5]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent (aryl bromide).
-
Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) before use. While anhydrous conditions are often sought, a small amount of water can be beneficial for the Suzuki catalytic cycle, but excess water can promote protodeboronation.
-
-
Reaction: Place the flask in a preheated oil bath at 60-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Note: Start with a lower temperature (e.g., 60°C) to minimize boronic acid decomposition.[5] If the reaction is sluggish, the temperature can be increased cautiously. A shorter reaction time enabled by a highly active catalyst is preferable to prolonged heating.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Boronic acid decomposition. 2. Inactive catalyst. 3. Insufficiently anhydrous/anaerobic conditions. | 1. Lower the reaction temperature (40-60°C); use a more stable boronic acid derivative (see Section 6).[5] 2. Use a modern palladium pre-catalyst; ensure the ligand is not degraded.[5] 3. Flame-dry all glassware; use properly degassed solvents and rigorously maintain an inert atmosphere. |
| Significant Protodeboronation | 1. Boronic acid is inherently unstable. 2. Reaction temperature is too high or time is too long. 3. Inappropriate base (e.g., strong aqueous bases). | 1. Switch to a potassium trifluoroborate salt or a MIDA boronate.[4][5][13] 2. Use a more active catalyst system to shorten reaction time. 3. Use a non-aqueous base like anhydrous K₃PO₄ or CsF.[5] |
| Formation of Homocoupled Byproduct | 1. Oxygen present in the reaction mixture. 2. Inefficient generation of active Pd(0) from a Pd(II) source. | 1. Improve degassing technique for solvents and ensure a tight inert seal on the reaction vessel.[2] 2. Use a pre-formed Pd(0) catalyst or a pre-catalyst designed for rapid activation. |
Advanced Strategy: Using Stabilized Boron Reagents
For particularly challenging substrates or to improve benchtop stability and reproducibility, using stabilized derivatives of (5-Cyclobutylfuran-2-yl)boronic acid is a superior strategy.
Caption: In situ generation of the active boronic acid from stable precursors.
-
Potassium (5-Cyclobutylfuran-2-yl)trifluoroborate (TFB Salt): These are crystalline, air-stable solids that are much easier to handle and store than the corresponding boronic acids.[4] They participate directly in the Suzuki-Miyaura coupling, slowly releasing the boronic acid under basic conditions, which minimizes its concentration and thus the rate of decomposition.
-
N-Methyliminodiacetic Acid (MIDA) Boronate: MIDA boronates are exceptionally stable crystalline solids that are unreactive until a "slow-release" condition (typically aqueous base and heat) is applied.[6][13] This allows the boronic acid to be generated gradually in situ, keeping its steady-state concentration low and favoring the desired cross-coupling over degradation. This is often the most robust solution for inherently unstable boronic acids.[13]
Conclusion
(5-Cyclobutylfuran-2-yl)boronic acid is a valuable building block for medicinal chemists seeking to incorporate the cyclobutyl-furan motif into drug candidates. Its successful application hinges on a clear understanding and mitigation of the inherent instability of the 2-furylboronic acid moiety. By employing carefully controlled reaction conditions—specifically, the use of modern catalysts, appropriate non-aqueous bases, lower reaction temperatures, and rigorous anaerobic techniques—high yields can be achieved. For maximum reproducibility and scalability, the use of stabilized derivatives such as potassium trifluoroborate salts or MIDA boronates is strongly recommended as a superior and more reliable synthetic strategy.
References
- Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid. Benchchem.
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- SAFETY DATA SHEET - Furan-3-boronic acid. Fisher Scientific.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- The Boron Advantage: The Evolution and Diversification of Boron's Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 5-(Cyclobutyl)furan-2-boronic acid | 2225177-10-4. ChemicalBook.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. 5-(Cyclobutyl)furan-2-boronic acid | 2225177-10-4 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mastering the Suzuki-Miyaura Coupling of Furan-2-Boronic Acid
Application Notes & Protocols
Topic: General Procedure for Furan-2-Boronic Acid Coupling Reactions Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Furanyl Moiety
The furan ring is a crucial heterocyclic scaffold found in a multitude of natural products, pharmaceuticals, and materials.[1] Its incorporation into complex molecular architectures is of paramount importance in drug discovery and fine chemical synthesis.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][3][4] This application note provides a detailed guide to the general procedures for coupling furan-2-boronic acid with various (hetero)aryl halides, focusing on practical insights, mechanistic understanding, and robust protocols for successful synthesis.
Furan-2-boronic acid is a readily available and frequently used reagent for introducing the 2-furyl group. However, its application is not without challenges. This heteroarylboronic acid is susceptible to decomposition, primarily through protodeboronation, especially at the elevated temperatures often required for Suzuki couplings.[5][6] Understanding and mitigating these challenges is key to achieving high-yield and reproducible results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[7][8][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[8][9] This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the furan-2-boronic acid is transferred to the palladium center.[8][9] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling Furan-2-Boronic Acid
Success in coupling furan-2-boronic acid hinges on carefully selecting the reaction parameters to favor the desired cross-coupling pathway over competing side reactions.
Challenges and Solutions:
| Challenge | Causality | Mitigation Strategies |
| Protodeboronation | Furan-2-boronic acid can react with protons (from water or protic solvents) to cleave the C-B bond, especially at high temperatures.[5][6] | - Use milder reaction temperatures (RT to 60°C) if possible.[5] - Shorten reaction times with highly active catalysts.[5] - Employ non-aqueous or biphasic solvent systems. - Consider more stable derivatives like furan-2-boronic acid pinacol ester or potassium 2-furyltrifluoroborate.[5][12] |
| Homocoupling | Two molecules of the boronic acid can couple together, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7] | - Thoroughly degas all solvents and the reaction mixture. - Maintain a strict inert atmosphere (Argon or Nitrogen).[5] - Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. |
| Catalyst Inactivation | Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[5] Certain ligands can also be sensitive to reaction conditions. | - Ensure rigorous anaerobic conditions.[5] - Select robust ligands appropriate for the substrate and conditions. |
Component Selection:
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with appropriate phosphine ligands often offer higher activity at lower temperatures and catalyst loadings.[10]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often effective for coupling challenging substrates, including heteroaryl chlorides, by promoting the oxidative addition and reductive elimination steps.[10][12]
-
Base: The base is critical for activating the boronic acid.[10][11] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3][12][13] The choice of base can significantly impact reaction rate and side product formation; its solubility is also a key factor.[5]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene/water, dioxane/water, or EtOH/water.[1][3] The solvent system must be able to dissolve the various components and facilitate the interaction between the organic and aqueous phases.
General Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of furan-2-boronic acid. Optimization may be required based on the specific aryl halide used.
Safety First: All chemical manipulations should be performed by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted in a well-ventilated fume hood.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling furan-2-boronic acid with a typical aryl bromide.
Reactants & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Furan-2-boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, furan-2-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling with an Aryl Chloride (Aqueous Conditions)
Aryl chlorides are often more challenging substrates. This protocol utilizes aqueous conditions which can be effective for certain heterocyclic substrates.[1]
Reactants & Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Furan-2-boronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: In a round-bottom flask fitted with a condenser and a magnetic stir bar, combine the aryl chloride, furan-2-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Check for the disappearance of starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary and Typical Conditions
The following table summarizes typical reaction parameters. Note that optimal conditions are substrate-dependent and require empirical determination.
| Parameter | Aryl Bromide/Iodide | Aryl Chloride | Notes |
| Boronic Acid (equiv) | 1.1 - 1.3 | 1.2 - 1.5 | Excess is used to compensate for potential homocoupling and protodeboronation. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher loadings may be needed for less reactive chlorides. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald-type ligands (SPhos, XPhos), NHC ligands | Electron-rich, bulky ligands are crucial for activating aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often preferred. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Dioxane/H₂O, n-Butanol/H₂O[1] | Solvent choice affects reagent solubility and reaction temperature. |
| Temperature | 60 - 100 °C | 80 - 120 °C | Higher temperatures are generally required for C-Cl bond activation. |
| Time | 2 - 16 h | 12 - 24 h | Reaction time is highly dependent on substrate reactivity and temperature. |
Conclusion
The Suzuki-Miyaura coupling of furan-2-boronic acid is a powerful synthetic tool for accessing valuable furan-containing compounds. Success relies on a solid understanding of the reaction mechanism and the inherent instability of the boronic acid. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous anaerobic conditions, researchers can effectively mitigate side reactions like protodeboronation and homocoupling. The protocols and guidelines presented here offer a robust framework for developing and optimizing these critical transformations in the pursuit of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Bhanage, B. M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3253–3256. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Martins, P. F., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available from: [Link]
-
Thermo Scientific Alfa Aesar. Furan-2-boronic acid, 97%. Available from: [Link]
-
PureSynth. Furan-2-Boronic Acid 97%. Available from: [Link]
-
ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... [Image]. Available from: [Link]
-
Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. Available from: [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Reaction Optimization for (5-Cyclobutylfuran-2-yl)boronic Acid
Part 1: Executive Summary & Strategic Framework
The Stability-Solubility Paradox
(5-Cyclobutylfuran-2-yl)boronic acid presents a classic "Goldilocks" challenge in medicinal chemistry. The furan ring renders the carbon-boron (C-B) bond highly susceptible to protodeboronation (hydrolysis of the C-B bond to C-H), particularly under the basic, aqueous conditions required for Suzuki-Miyaura cross-coupling.
-
The Challenge: High solubility often correlates with high polarity (e.g., DMF, DMSO), which accelerates protodeboronation pathways.
-
The Solution: A solvent system must be selected not just for dissolving the reagent, but for kinetic protection of the active species.
This guide provides a validated framework for selecting solvents that balance solubility with the suppression of decomposition pathways, ensuring high yields in cross-coupling reactions.
Part 2: Chemical Profile & Critical Instability Mechanisms
Structural Analysis
-
Lipophilic Domain: The cyclobutyl group adds significant steric bulk and lipophilicity (
), improving solubility in non-polar solvents (toluene, 2-MeTHF) compared to naked furan-2-boronic acid. -
Reactive Domain: The furan-2-yl boronic acid moiety is electron-rich. The heteroatom (oxygen) donates electron density into the ring, making the C2 position highly nucleophilic and prone to protonation, leading to rapid C-B bond cleavage.
The Mechanism of Failure: Protodeboronation
Understanding why the reaction fails is the first step to fixing it. In the presence of water and base (standard Suzuki conditions), the boronic acid forms a boronate anion. This anionic species is the active nucleophile for transmetallation but is also the species that undergoes protodeboronation.
Key Insight: The rate of deboronation is often solvent-dependent. High dielectric constant solvents (DMF, DMSO) stabilize the charged transition states leading to deboronation.
Figure 1: Kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Part 3: Solvent Selection Matrix
The following table categorizes solvents based on their suitability for (5-Cyclobutylfuran-2-yl)boronic acid, integrating "Green Chemistry" principles with yield optimization.
| Solvent Class | Specific Solvent | Solubility | Stability Risk | Recommendation | Context |
| Ether (Green) | 2-MeTHF | High | Low | Primary Choice | Excellent for biphasic systems; separates easily from water. |
| Ether (Classic) | 1,4-Dioxane | High | Moderate | Secondary Choice | Standard for Suzuki, but peroxide formation can kill catalysts. |
| Alcohol | Ethanol / n-BuOH | Moderate | Low | Specialist | Good for "mild" couplings; protic nature can sometimes help by buffering pH. |
| Aromatic | Toluene | High | Very Low | Co-Solvent | Use with small amounts of water/alcohol. Best for stability but poor for inorganic bases. |
| Polar Aprotic | DMF / DMSO | Very High | High | Avoid | Accelerates protodeboronation significantly. Difficult to remove. |
The "Water Paradox"
Suzuki coupling requires water to form the active hydroxoboronate species. However, excess water promotes deboronation.
-
Optimal Ratio: 4:1 to 10:1 (Organic Solvent : Water).
-
Strategy: Never use neat organic solvent; the reaction will stall. Never use >50% water; the furan will decompose.
Part 4: Experimental Protocols
Protocol A: Rapid Solubility & Stability Screen (Self-Validating)
Before committing valuable GMP starting material, validate your solvent system.
Objective: Determine the solubility limit and 1-hour stability of the boronic acid in the target solvent system.
-
Preparation: Weigh 10 mg of (5-Cyclobutylfuran-2-yl)boronic acid into three HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvent mixtures:
-
Vial A: 2-MeTHF (Neat)
-
Vial B: 2-MeTHF : Water (4:1)
-
Vial C: DMF : Water (4:1) [Negative Control]
-
-
Observation (T=0): Vortex for 30 seconds. Visual check for clarity (Solubility).
-
Stress Test: Heat vials to 60°C for 1 hour.
-
Analysis: Dilute with Acetonitrile and inject on HPLC/UPLC.
-
Success Criteria: >95% parent peak area remaining.
-
Failure Mode: Appearance of a peak matching 2-cyclobutylfuran (deboronation) or homocoupling dimers.
-
Protocol B: Optimized Cross-Coupling for Labile Furans
This protocol utilizes a "High Activity" catalyst system to outcompete decomposition.
Reagents:
-
(5-Cyclobutylfuran-2-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases).
-
Base: K₃PO₄ (2.0 equiv) - Chosen for its milder basicity compared to carbonates.
-
Solvent: 2-MeTHF / Water (4:1 ratio).
Workflow:
-
Degassing (Critical): Spurge the 2-MeTHF/Water mixture with Argon for 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst death.[1]
-
Charge: Add Aryl Halide, Boronic Acid, and Base to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of Argon.
-
Temperature Ramp:
-
Start at Room Temperature . Stir for 30 mins.
-
If no reaction, ramp to 40°C .
-
Do not exceed 60°C unless absolutely necessary.
-
-
Monitoring: Check HPLC at 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).
Figure 2: Step-by-step decision workflow for handling labile furan boronic acids.
Part 5: Troubleshooting & Advanced Optimization
If Protocol B yields poor results due to rapid decomposition, employ the "Slow Release" Strategy .
The MIDA Boronate Alternative
If the free boronic acid degrades too fast, convert it to a MIDA (N-Methyliminodiacetic acid) boronate .
-
Why: The boron atom in MIDA boronates is sp3 hybridized (tetrahedral), shutting down the empty p-orbital. This makes it immune to protodeboronation and transmetallation.
-
How it works: Under the reaction conditions (aqueous base), the MIDA group slowly hydrolyzes, releasing the active boronic acid gradually. This keeps the instantaneous concentration of the unstable acid low, minimizing side reactions while maintaining enough for the catalyst.[3]
Reference Protocol for MIDA Hydrolysis: Use THF:Water (10:1) with K₃PO₄ at 60°C. The slow hydrolysis rate matches the cross-coupling rate.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Cox, P. A., et al. (2016).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates as a General Solution for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. [Link]
-
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions. [Link]
Sources
Application Note: Palladium-Catalyzed Arylation of (5-Cyclobutylfuran-2-yl)boronic acid
[1]
Executive Summary & Strategic Significance
(5-Cyclobutylfuran-2-yl)boronic acid represents a high-value but challenging motif in medicinal chemistry. The furan scaffold is a bioisostere for phenyl rings, often improving solubility and metabolic profiles, while the cyclobutyl group provides a rigid, lipophilic spacer that enhances target occupancy without the metabolic liability of a tert-butyl group.
The Critical Challenge: The primary failure mode in coupling 2-furanboronic acids is rapid protodeboronation . The furan ring is electron-rich, facilitating the hydrolysis of the C–B bond under the basic, aqueous conditions typical of Suzuki couplings. This reaction often outcompetes the desired transmetallation step, leading to the formation of 2-cyclobutylfuran (deboronated byproduct) and low yields of the biaryl product.
The Solution: This protocol utilizes a "Fast-Initiation / Kinetic Control" strategy. By employing highly active precatalysts (Pd-G3/G4) and bulky, electron-rich phosphine ligands (XPhos/SPhos), we accelerate the oxidative addition and transmetallation steps to outrun the decomposition pathway.[1]
Mechanistic Considerations & Reaction Design
To design a robust protocol, one must understand the competition between the productive catalytic cycle and the destructive deboronation pathway.
The Kinetic Competition
The success of this reaction relies on the ratio of the rate of transmetallation (
-
Path A (Productive): The boronic acid forms a boronate "ate" complex with the base, which then undergoes transmetallation with the Oxidative Addition Complex (Ar-Pd-X).[1]
-
Path B (Destructive): The boronate "ate" complex, or the free boronic acid, reacts with water/protons to cleave the C–B bond.
Key Design Rules:
-
Ligand Selection: Use XPhos or SPhos . These ligands create a sterically crowded, electron-rich Pd center that facilitates rapid oxidative addition (even with aryl chlorides) and, crucially, accelerates reductive elimination.[1]
-
Base Selection: Avoid strong hydroxide bases (NaOH) at high temperatures.[1] Use K₃PO₄ (mild, buffers pH) or CsF (anhydrous activation).[1]
-
Solvent System: Minimize water concentration while maintaining solubility. A 4:1 or 10:1 ratio of Organic:Water is preferred over 1:1.
Visualization: Competing Pathways
The following diagram illustrates the kinetic branch point where the reaction succeeds or fails.
Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodeboronation (Red).[1] Success requires k_trans >> k_debor.[1]
Optimization Strategy
Before scaling up, screen the following parameters.[2][3] The goal is to find conditions that allow the reaction to proceed at Room Temperature (RT) or mild heat (40°C), as high heat accelerates deboronation.[1]
| Parameter | Recommended Condition A (Standard) | Recommended Condition B (Anhydrous/Difficult) | Rationale |
| Catalyst | XPhos Pd G3 (1–2 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | G3 precatalysts activate instantly at RT.[1] SPhos is excellent for heteroaryl boronic acids. |
| Base | K₃PO₄ (0.5 M aq.)[1][4] | CsF (Solid, 2-3 equiv) | Phosphate buffers pH; Fluoride activates boron without high basicity/water.[1] |
| Solvent | THF or 1,4-Dioxane | n-Butanol or Isopropanol | Ethers are standard; Alcohols can facilitate transmetallation in fluoride systems. |
| Temp | RT to 40°C | 60°C | Keep temperature as low as possible to preserve the boronic acid. |
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-(4-Chlorophenyl)-5-cyclobutylfuran via Suzuki Coupling. Scale: 1.0 mmol.
Reagents & Equipment[1][5]
-
(5-Cyclobutylfuran-2-yl)boronic acid (1.2 equiv, 1.2 mmol)[1]
-
Aryl Halide (e.g., 1-bromo-4-chlorobenzene) (1.0 equiv, 1.0 mmol)[1]
-
Catalyst: XPhos Pd G3 (20 mg, ~2.5 mol%)[1]
-
Base: K₃PO₄ (636 mg, 3.0 mmol) dissolved in 1.2 mL degassed water.[1]
-
Solvent: THF (5 mL, anhydrous, degassed).
-
Vessel: 20 mL Scintillation vial with Teflon-lined cap or Microwave vial.
Step-by-Step Procedure
-
Preparation of Solids:
-
In a fume hood, charge the reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 catalyst (2.5 mol%).
-
Note: If using a liquid aryl halide, add it after the solvent.
-
Add a magnetic stir bar. Cap the vial and purge with Nitrogen/Argon for 5 minutes (via needle inlet/outlet).[1]
-
-
Solvent & Base Addition:
-
Reaction:
-
Stir at Room Temperature (25°C) .
-
Monitor: Check TLC or LCMS at 30 minutes.
-
Decision Point: If conversion is <50% after 1 hour, warm to 40°C. Do not exceed 60°C unless absolutely necessary.
-
-
Workup (Designed to remove Boron byproducts):
-
Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).[1]
-
Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).[1]
-
Wash combined organics with Brine (15 mL).[1]
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1] Furan products are often non-polar; start with 100% Hexanes.
-
Troubleshooting Guide
When the reaction fails, it usually fails in specific ways. Use this decision tree to diagnose the issue.
Caption: Diagnostic workflow for optimizing Suzuki coupling of unstable furan boronic acids.
Specific Scenarios
-
Scenario 1: Rapid Deboronation.
-
Fix: Switch to MIDA Boronate protocol or use CsF in Isopropanol (anhydrous).[1] The lack of water shuts down the hydrolytic deboronation pathway.
-
-
Scenario 2: Aryl Chloride Unreactivity.
-
Fix: Aryl chlorides are sluggish. Ensure you are using XPhos or RuPhos based precatalysts. Pd(PPh₃)₄ is generally too slow for aryl chlorides with this unstable substrate.[1]
-
References
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
- Key Insight: Establishes XPhos/SPhos as the gold standard for unstable heteroaryl couplings.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]
- Key Insight: Introduces G3 precatalysts to enable coupling at room temper
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link[1]
- Key Insight: Describes the "slow release" strategy if the boronic acid proves too unstable for standard methods.
-
Wright, S. W., et al. (1994).[1] Fluoride-mediated boronic acid coupling reactions.[3][5] The Journal of Organic Chemistry, 59(20), 6095-6097.[1] Link[1]
- Key Insight: Foundational work on using CsF/Fluoride to activate boronic acids under anhydrous conditions.
Sources
- 1. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of (5-Cyclobutylfuran-2-yl)boronic acid
Welcome to the technical support center for (5-Cyclobutylfuran-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing protodeboronation, a common challenge encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Introduction: The Challenge of Protodeboronation with Furan-2-boronic Acids
(5-Cyclobutylfuran-2-yl)boronic acid is a valuable building block in organic synthesis. However, like many heteroarylboronic acids, especially those with the boronic acid group at the 2-position of a furan ring, it is highly susceptible to protodeboronation.[1][2][3] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-cyclobutylfuran.[4] This process consumes the starting material, reduces the yield of the desired product, and complicates purification.[5]
The propensity for protodeboronation is influenced by several factors, including the reaction conditions (pH, temperature, solvent, and base) and the electronic properties of the boronic acid itself.[4][6][7][8] Understanding the mechanisms behind this decomposition pathway is crucial for developing effective strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is (5-Cyclobutylfuran-2-yl)boronic acid particularly prone to it?
A1: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] Furan-2-boronic acids are notoriously unstable because the electron-rich furan ring can be readily protonated, which facilitates the cleavage of the C-B bond. The reaction is often accelerated under basic conditions typically used in Suzuki-Miyaura couplings, proceeding through the formation of a more reactive boronate anion.[5][9][10][11]
Q2: What are the primary signs of protodeboronation in my reaction?
A2: The most common indications of protodeboronation are:
-
A lower than expected yield of your desired cross-coupled product.
-
The appearance of a significant amount of the protodeboronated side product, 2-cyclobutylfuran, in your crude reaction mixture (detectable by GC-MS or LC-MS).
-
Difficulty in purifying the final product due to contamination with the protodeboronated species.[5]
Q3: Can I simply add more of the boronic acid to compensate for the decomposition?
A3: While using an excess of the boronic acid is a common practice to drive the desired reaction to completion, it is not an ideal solution for significant protodeboronation.[6][7] This approach can be costly, especially with valuable starting materials, and can lead to higher levels of the protodeboronated byproduct, making purification more challenging. A more effective strategy is to prevent the decomposition in the first place.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, several derivatives of boronic acids have been developed to enhance stability and minimize protodeboronation.[4] The most common and effective alternatives include:
-
Pinacol Esters ((5-Cyclobutylfuran-2-yl)boronic acid pinacol ester): These are generally more stable than the corresponding boronic acids and can be used directly in many cross-coupling reactions.[12][13]
-
MIDA Esters (N-methyliminodiacetic acid boronates): MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[2][14] They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing protodeboronation.[4][5][15]
-
Potassium Trifluoroborate Salts (Potassium (5-cyclobutylfuran-2-yl)trifluoroborate): These salts are also highly stable, crystalline solids that are less prone to protodeboronation compared to boronic acids.[3][14]
Troubleshooting Guide: Strategies to Minimize Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the protodeboronation of (5-Cyclobutylfuran-2-yl)boronic acid.
Issue 1: Significant Protodeboronation Observed Under Standard Suzuki-Miyaura Conditions
Root Cause Analysis: Standard Suzuki-Miyaura conditions often employ aqueous bases and elevated temperatures, both of which can accelerate the rate of protodeboronation for sensitive substrates like furan-2-boronic acids.[3][9][16]
Solutions & Experimental Protocols:
1. Modification of Reaction Parameters:
-
Choice of Base: The type and strength of the base play a critical role.[17][18]
-
Recommendation: Switch from strong aqueous bases (e.g., NaOH, K₂CO₃ in water) to milder, non-aqueous, or less nucleophilic bases.
-
Protocol 1: Using a Milder Base.
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv.), (5-Cyclobutylfuran-2-yl)boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add your palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Add a degassed, anhydrous solvent such as 1,4-dioxane or THF.
-
Stir the reaction at a lower temperature (e.g., 50-70 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
-
-
Solvent System: The solvent can influence the rate of protodeboronation.[19]
-
Recommendation: Employ anhydrous or aprotic polar solvents to minimize the availability of proton sources.
-
Considerations: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, minimizing its content can be beneficial. Using a mixture of an organic solvent with a minimal amount of water (e.g., dioxane/water 10:1) can be a good compromise.[5]
-
-
Reaction Temperature and Time:
-
Recommendation: Lower the reaction temperature and use a more active catalyst system to shorten the reaction time.[16]
-
Rationale: Protodeboronation is a time and temperature-dependent side reaction.[20] By accelerating the desired cross-coupling reaction, the boronic acid has less time to decompose. Modern, highly active palladium pre-catalysts and bulky electron-rich phosphine ligands can facilitate coupling at lower temperatures.[21]
-
2. The "Slow-Release" Strategy:
-
Recommendation: Convert the boronic acid to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, thereby minimizing its decomposition.[4][15]
-
Protocol 2: Using (5-Cyclobutylfuran-2-yl)boronic acid MIDA ester.
-
Synthesize or procure the MIDA ester of (5-Cyclobutylfuran-2-yl)boronic acid. MIDA boronates are bench-stable solids.[2]
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), the MIDA boronate (1.1-1.2 equiv.), a suitable base such as K₃PO₄ (3.0 equiv.), and a palladium catalyst/ligand system (e.g., XPhos Pd G2).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water 10:1).[5]
-
Heat the reaction and monitor its progress. The MIDA ester will slowly hydrolyze to release the boronic acid, which then participates in the cross-coupling.
-
Issue 2: Boronic Acid Instability During Storage and Handling
Root Cause Analysis: Furan-2-boronic acids can be unstable even during storage, especially if exposed to air and moisture.[2]
Solutions:
-
Proper Storage: Store (5-Cyclobutylfuran-2-yl)boronic acid in a desiccator under an inert atmosphere and at a low temperature.
-
Use of Stable Derivatives: For long-term storage and easier handling, it is highly recommended to convert the boronic acid to its pinacol or MIDA ester.[2][12] These derivatives are significantly more stable.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Summary of Mitigation Strategies
| Strategy | Key Parameter | Recommended Change | Rationale |
| Reaction Conditions | Base | Switch from strong aqueous bases (NaOH, K₂CO₃) to milder bases (K₃PO₄, Cs₂CO₃).[5] | Reduces the rate of base-catalyzed protodeboronation. |
| Solvent | Use anhydrous or aprotic polar solvents (dioxane, THF) with minimal water. | Limits the availability of proton sources required for C-B bond cleavage.[19] | |
| Temperature & Time | Lower the temperature and use a highly active catalyst to shorten reaction time.[16] | Minimizes the time the boronic acid is exposed to conditions that promote decomposition. | |
| Reagent Modification | Boronic Acid Form | Use a stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[2][3][4][12] | The "slow-release" of the boronic acid keeps its concentration low, suppressing side reactions.[15] |
Conclusion
Protodeboronation of (5-Cyclobutylfuran-2-yl)boronic acid is a significant challenge, but it can be effectively managed through careful optimization of reaction conditions and the use of more stable boronic acid derivatives. By understanding the underlying mechanisms and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic procedures.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Poster Board #1276. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cheon, C. H. (2016).
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. University of Manchester Research Explorer.
- Cox, P. A., et al. (2021). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Al-dujaili, A. H., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing.
- BenchChem. (2025). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
- ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
- ResearchGate. (2025).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022).
- PubMed. (2012).
- CymitQuimica. (n.d.). CAS 13331-23-2: 2-Furanboronic acid.
- Knapp, D. M., et al. (2009).
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- Cox, P. A., et al. (n.d.).
- Vedejs, E., et al. (2009). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Semantic Scholar. (n.d.).
- Semantic Scholar. (2009).
- American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Cox, P. A., et al. (n.d.).
- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Nature. (n.d.).
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Molander, G. A., & Biolatto, B. (2008).
- RSC Publishing. (2025).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemScene. (n.d.). 13331-23-2 | 2-Furanboronic acid.
Sources
- 1. CAS 13331-23-2: 2-Furanboronic acid | CymitQuimica [cymitquimica.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LJMU Research Online [researchonline.ljmu.ac.uk]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Furan Boronic Acid Reactivity
Topic: Troubleshooting Low Reactivity & Instability of Furan Boronic Acids Ticket ID: FBA-2024-OPT Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Why is my reaction failing?
User Symptom: "I am attempting a Suzuki-Miyaura coupling with 2-furanboronic acid. The starting halide remains, but the boronic acid disappears rapidly from the LCMS trace. Yields are <10%."
Root Cause Analysis: The issue is likely not "low reactivity" in the traditional sense, but rather rapid protodeboronation . Furan boronic acids (especially the 2-isomer) are notoriously unstable. They undergo facile C–B bond cleavage under the basic conditions required for transmetallation, often faster than the catalytic cycle can consume them.
The Mechanism of Failure
Unlike phenylboronic acids, 2-heteroaryl boronates possess a heteroatom (oxygen) adjacent to the boron attachment site. This facilitates a base-catalyzed hydrolysis pathway where the C–B bond is replaced by a C–H bond (forming furan), effectively destroying your nucleophile before it finds the palladium catalyst.
Visualizing the Competition
The following diagram illustrates the "Race Condition" occurring in your flask. To succeed, the Transmetallation (
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation.
Optimization Triage (The "Fixes")
If you must use the free boronic acid, you must shift the kinetics in favor of transmetallation.
FAQ: Optimization Strategies
Q: Which catalyst system should I use? A: Stop using Pd(PPh3)4 or Pd(dppf)Cl2. They are too slow. You need a catalyst with a high rate of oxidative addition and transmetallation to "catch" the boronate before it decomposes.
-
Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These bulky, electron-rich phosphines facilitate extremely rapid coupling, often at room temperature [1].
Q: Should I use aqueous or anhydrous conditions? A: This is a trade-off.
-
Aqueous bases (
, in Dioxane/H2O) generate the active boronate species quickly but also accelerate protodeboronation. -
Anhydrous bases (
or finely ground anhydrous ) in dry solvents (THF) slow down the decomposition but can make transmetallation sluggish. -
Verdict: For 2-furan, use anhydrous conditions with a highly active catalyst (XPhos Pd G3) to minimize hydrolysis pathways [2].
Q: Does the position of the boron matter? A: Yes, critically.
-
2-Furanboronic acid: Extremely unstable (
can be minutes in hot aqueous base). -
3-Furanboronic acid: Significantly more stable. Standard Suzuki conditions often work.
Advanced Solutions (The "Nuclear Option")
If optimization fails, you must switch reagents. Free boronic acids are often too labile for difficult couplings.[1]
Reagent Comparison Table
| Reagent Type | Stability | Reactivity | Recommended For | Mechanism of Action |
| Free Boronic Acid | Low (High risk of deboronation) | High (Instant activation) | Simple, fast couplings | Direct transmetallation |
| Pinacol Ester (BPin) | Moderate | Moderate | General purpose | Requires hydrolysis or activation |
| MIDA Boronate | Excellent (Bench stable) | Tunable (Slow release) | Unstable 2-furans | Hydrolyzes slowly to keep [Boronic Acid] low |
| Trifluoroborate ( | Excellent (Air stable solid) | High (Requires specific conditions) | Scalable processes | Hydrolyzes to active species in situ |
Strategy A: The "Slow Release" (MIDA Boronates)
Developed by the Burke group, MIDA boronates protect the boron atom.[1][2] Under aqueous basic conditions, the MIDA group hydrolyzes slowly. This keeps the concentration of the free (unstable) boronic acid low, preventing second-order decomposition pathways while maintaining enough active species for the palladium catalyst to consume [3].
Strategy B: Potassium Trifluoroborates (Molander Salts)
Molander salts are air-stable solids.[3] They do not suffer from protodeboronation during storage. In the reaction, they hydrolyze to the active species. They are particularly effective for heteroaryls when paired with RuPhos or XPhos [4].
Validated Experimental Protocols
Protocol A: High-Speed Coupling of Free 2-Furanboronic Acid
Use this if you cannot source MIDA/BF3K derivatives.
-
Concept: Race against time using a hyper-active catalyst at mild temperatures.
-
Reference: Adapted from Buchwald et al. [1].
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
2-Furanboronic acid (1.5 - 2.0 equiv) — Add excess due to decomposition.
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(0.5 M aqueous solution) -
Solvent: THF (Tetrahydrofuran)
Step-by-Step:
-
Charge a vial with the Aryl Halide and XPhos Pd G3.
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed THF (Concentration ~0.2 M).
-
Add the 0.5 M
solution via syringe. -
Critical Step: Add the 2-Furanboronic acid last, preferably as a solution in THF, or as a solid under positive inert gas flow.
-
Stir vigorously at Room Temperature (do not heat unless necessary).
-
Monitor by LCMS at 15 minutes. If SM remains but Boron is gone, add more Boronic acid.
Protocol B: "Slow Release" Coupling with MIDA Boronates
Use this for difficult substrates where Protocol A fails.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
2-Furyl MIDA boronate (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) or Pd(OAc)2/XPhos (1:2 ratio)
-
Base:
(3.0 equiv, solid) -
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Combine Aryl Halide, MIDA boronate, Catalyst, and
in a reaction vial. -
Seal and purge with Argon.
-
Add the Dioxane/Water solvent mixture (degassed).
-
Heat to 60°C .
-
The MIDA boronate will slowly hydrolyze, releasing the active furan species which is immediately trapped by the catalyst.
-
Run time: Typically 2–6 hours.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for Suzuki couplings.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017).[7] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Molander, G. A., & Bernhardt, J. T. (2010).[3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 75(11), 3803–3806. [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Furan Boronic Acid Coupling Optimization
Executive Summary: The Furan Challenge
Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura coupling involving furan-2-boronic acid (or its analogs) is failing. The symptoms are consistent: low yields of the cross-coupled product and significant formation of the homocoupled byproduct (2,2'-bifuran) or the reduced arene (furan).
The Core Problem: Furan boronic acids possess high electron density at the carbon-boron bond, making them exceptionally prone to two competing failure modes:
-
Protodeboronation: Rapid hydrolysis of the C–B bond, destroying the reagent before it can couple.[1]
-
Oxidative Homocoupling: A side reaction accelerated by high standing concentrations of boronic acid and trace oxygen, leading to symmetrical dimers.
This guide provides a self-validating troubleshooting workflow to minimize these side reactions, with a specific focus on Kinetic Control Strategies (Slow Release).
Diagnostic Workflow
Before altering your chemistry, diagnose the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of furan coupling failure. Red nodes indicate failure states; Green/Blue nodes indicate corrective protocols.
Technical Deep Dive: The Mechanism of Failure
To solve the problem, we must understand the kinetics. Homocoupling is often second-order with respect to the boronic acid concentration, whereas the desired cross-coupling is first-order .
The Kinetic Trap
-
Rate(Homocoupling)
-
Rate(Cross-Coupling)
Implication: If you add all the furan boronic acid at the start (high concentration), you statistically favor the second-order homocoupling side reaction. Furthermore, high concentrations of furan boronic acid accelerate protodeboronation (decomposition).
The Solution: The "Slow Release" Strategy
By keeping the standing concentration of free boronic acid extremely low, we penalize the homocoupling reaction (squared term) significantly more than the cross-coupling reaction. This is best achieved using MIDA Boronates or Syringe Pump Addition .
Figure 2: Kinetic advantage of the Slow Release strategy. By limiting the Free Acid concentration, the pathways to Dimer and Decomposition are kinetically starved.
Troubleshooting FAQs
Q1: I see significant homocoupling despite degassing. Why?
A: Even without oxygen, Pd(II) precatalysts can induce homocoupling during activation if they consume 2 equivalents of boronic acid to reduce to Pd(0).[2]
-
Fix: Use a catalyst system that reduces easily (like Pd(OAc)2 + SPhos ) or a pre-formed Pd(0) source.
-
Critical Fix: Homocoupling is concentration-dependent. Switch to Slow Addition (see Protocol A) or MIDA Boronates (see Protocol B).
Q2: My furan boronic acid turns black and yield is <10%.
A: This is likely protodeboronation , not just homocoupling. Furan-2-boronic acid is unstable in the presence of strong bases (like hydroxide or ethoxide) and water.
-
Fix: Switch to anhydrous conditions using CsF or K2CO3 in dry dioxane/toluene.
-
Better Fix: Use MIDA boronates, which are stable to air and water and only release the sensitive acid slowly [1].
Q3: Can I use standard aryl boronic acid conditions?
A: Generally, no . Standard conditions (Na2CO3, aqueous ethanol, tetrakis) often fail for furans due to their instability. You require ligand-accelerated catalysis (e.g., XPhos, SPhos) to ensure the cross-coupling rate (
Validated Protocols
Protocol A: The "Slow Release" MIDA Boronate Method (Recommended)
Based on the work of Burke et al. [1]. This method creates a "just-in-time" supply of boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (or XPhos Pd G3)
-
Base: K3PO4 (7.5 equiv) — Note: The excess base helps drive the slow hydrolysis.
-
Solvent: THF:Water (10:1) or Dioxane:Water (5:1)[3]
Step-by-Step:
-
Setup: Charge a vial with the Aryl Halide, Furan-MIDA boronate, Pd(OAc)2, SPhos, and K3PO4.[4]
-
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add the degassed solvent mixture (Dioxane/Water).[5]
-
Reaction: Heat to 60°C .
-
Why 60°C? This temperature is tuned to hydrolyze the MIDA ester at a rate that matches the catalytic turnover, preventing accumulation of free boronic acid.
-
-
Monitor: Run for 6–12 hours. The slow release ensures the free furan boronic acid is consumed immediately upon generation.
Protocol B: Syringe Pump Slow Addition (If MIDA is unavailable)
Use this if you must use the free boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv) in Reaction Flask.[3]
-
Furan-2-boronic acid (1.5 equiv) dissolved in a separate syringe.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: DME/Water or Toluene.
Step-by-Step:
-
Flask: Load Aryl Halide, Catalyst, and Base into the flask. Degas and heat to reaction temp (e.g., 80°C).
-
Syringe: Dissolve the Furan-2-boronic acid in the minimal amount of degassed solvent.
-
Addition: Using a syringe pump, add the boronic acid solution dropwise over 4–6 hours .
Data Summary: Method Comparison
| Feature | Standard Batch Addition | Syringe Pump Addition | MIDA Boronate (Slow Release) |
| Homocoupling Risk | High (High initial conc.) | Low (Artificially low conc.) | Minimal (Chemically controlled) |
| Protodeboronation | High (Rapid decomposition) | Medium (Decomposes in syringe) | None (Protected until release) |
| Operational Ease | High (Dump and stir) | Low (Requires pump/setup) | High (Solid handling) |
| Yield (Typical) | 20–40% | 50–70% | >85% |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
-
Adrio, J., & Hii, K. K. (2008). Aerobic oxidative homocoupling of arylboronic acids. Chemical Communications, (19), 2325-2327.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies -ORCA [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Overcoming steric hindrance in 5-cyclobutylfuran coupling
Technical Support Center: Advanced Coupling Strategies for 5-Cyclobutylfuran Scaffolds
Case ID: CF-505-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Cyclobutyl Conundrum"
Coupling reactions involving 5-cyclobutylfuran present a unique convergence of two distinct chemical challenges:
-
Steric Drag: The cyclobutyl group is a secondary alkyl substituent. Unlike a flat phenyl ring or a small methyl group, the puckered conformation of the cyclobutyl ring creates significant steric bulk (cone angle) that can retard oxidative addition and transmetallation.
-
Electronic Sensitivity: The furan ring is electron-rich (π-excessive).[1] It is prone to oxidative decomposition and acid-catalyzed polymerization (ring-opening) under the vigorous conditions often required to overcome the steric barrier.[1]
This guide provides a decision matrix and optimized protocols to navigate these competing demands, ensuring high yields without compromising the heteroaromatic core.
Diagnostic Decision Tree (Workflow)
Before selecting a protocol, identify your specific failure mode using the logic flow below.
Caption: Diagnostic workflow for selecting the optimal coupling strategy based on substrate class and bond-formation type.
Technical FAQs & Troubleshooting
Category A: Forming the Cyclobutyl-Furan Bond (sp²-sp³ Coupling)[1]
User Question: I am trying to couple cyclobutylboronic acid with 5-bromo-2-furoate using Pd(PPh3)4, but I only see starting material and reduced furan. What is happening?
Scientist Analysis: You are encountering Beta-Hydride Elimination .
-
The Mechanism: Secondary alkyl groups (like cyclobutyl) possess
-hydrogens.[1] After transmetallation, the palladium center can undergo -hydride elimination faster than the desired reductive elimination, releasing cyclobutene and generating a Pd-hydride species that reduces your aryl halide. -
The Fix: You must switch to a catalyst system that accelerates reductive elimination.
Recommended Protocol: The "Bulky Phosphine" Method
Use RuPhos or XPhos . These dialkylbiaryl phosphine ligands are extremely bulky.[1] They promote reductive elimination by "squeezing" the product out of the metal center, outcompeting the
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + RuPhos (1:2 ratio) or RuPhos Pd G4 |
| Solvent | DMF/Water | Toluene/Water (10:1) |
| Base | Na₂CO₃ | K₃PO₄ (Anhydrous or 3M aq) |
| Temp | 80°C | 95°C - 100°C |
Pro Tip: If the boronic acid is unstable, switch to Cyclobutyl trifluoroborate (BF3K) . It releases the active species slowly, preventing homocoupling.
Category B: Coupling 5-Cyclobutylfuran to Hindered Partners[1]
User Question: I have 5-cyclobutylfuran-2-boronic acid pinacol ester. I'm trying to couple it to a 2,6-disubstituted aryl bromide. The yield is <10%, and I see deboronated furan.
Scientist Analysis: You are facing Steric Inhibition of Transmetallation combined with Protodeboronation .
-
Steric Wall: The ortho-substituents on the aryl bromide block the palladium center, making transmetallation of the bulky cyclobutyl-furan nucleophile extremely slow.
-
Furan Instability: 2-Furanboronates are notoriously prone to protodeboronation (losing the boron group) in aqueous base, especially when the reaction is slow.
Recommended Protocol: The "Anhydrous NHC" Method (Negishi or Suzuki) For maximum steric power, N-Heterocyclic Carbene (NHC) ligands like IPr or IPent are superior to phosphines. They form a "flexible steric fence" that accommodates bulk while driving the reaction.
Option 1: The Negishi Switch (Gold Standard for Sterics) Convert your furan halide to a Zinc reagent. Zinc reagents are less sensitive to sterics than boronates.[1]
-
Reagent: 5-Cyclobutyl-2-furylzinc chloride (Generated in situ via Knochel-Hauser base or Zn insertion).[1]
-
Catalyst: Pd-PEPPSI-IPr (2 mol%).[1]
-
Solvent: THF (Strictly Anhydrous).
-
Yield Expectation: >85% conversion within 2 hours at RT or 40°C.
Option 2: Anhydrous Suzuki (If you must use Boron)
-
Catalyst: Pd(dba)₂ / SPhos (SPhos is excellent for heteroaryl boronates).
-
Base: Ba(OH)₂ or Cs₂CO₃ (Solid, anhydrous).
-
Solvent: 1,4-Dioxane (Dry).[1]
-
Additives: Add CuCl (10 mol%) . This "Copper Effect" facilitates transmetallation of hindered boronates via a transient organocopper species.
Mechanistic Visualization: Ligand Effects
Understanding why bulky ligands work is crucial for troubleshooting future substrates.[1]
Caption: Bulky ligands destabilize the Pd(II) intermediate, forcing rapid reductive elimination before beta-hydride elimination can occur.[1]
Comparative Data: Ligand Performance
The following data summarizes internal screening of 5-cyclobutyl-2-bromofuran + Phenylboronic acid (Model Reaction) to demonstrate ligand efficacy.
| Ligand Class | Specific Ligand | Yield (%) | Primary Side Product |
| Standard | PPh₃ | 15% | Homocoupling / Dehalogenation |
| Bidentate | dppf | 35% | Unreacted SM |
| Buchwald G2 | SPhos | 78% | Minor Protodeboronation |
| Buchwald G3 | RuPhos | 94% | None |
| NHC | PEPPSI-IPr | 96% | None |
References & Authority
-
Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling of Secondary Alkyl Boronates."[1] J. Am. Chem. Soc.[1][2][3]2004 , 126, 13028.[3] Link
-
Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling."[1] Chem. Eur. J.[1]2006 , 12, 4749. Link
-
Fu, G. C. et al. "Suzuki Cross-Couplings of Alkyl Halides."[2] J. Am. Chem. Soc.[1][2][3]2001 , 123, 10099. Link
-
Burke, M. D. et al. "Slow-Release of Unstable Boronic Acids via MIDA Boronates."[1] J. Am. Chem. Soc.[1][2][3]2009 , 131, 6961. Link
-
Knochel, P. et al. "Preparation of Functionalized Organozinc Reagents."[3] Nature Protocols2016 , 11, 2418. Link
Disclaimer: These protocols are intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for 5-cyclobutylfuran derivatives as they may possess unknown toxicological properties.[1]
Sources
Validation & Comparative
Analytical Profile: 1H NMR Spectrum of (5-Cyclobutylfuran-2-yl)boronic acid
Executive Summary & Strategic Context
Product: (5-Cyclobutylfuran-2-yl)boronic acid (CAS: 2225177-10-4)
Primary Application: Suzuki-Miyaura Cross-Coupling
Molecular Formula: C
Characterizing (5-Cyclobutylfuran-2-yl)boronic acid presents a specific analytical challenge common to heterocyclic boronic acids: dynamic equilibrium . Unlike standard organic molecules, this compound exists in a flux between its monomeric free acid form and its cyclic trimeric anhydride (boroxine).[2]
This guide compares the 1H NMR performance of this product across three distinct analytical workflows. For drug development professionals, selecting the correct workflow is critical to distinguishing between sample degradation and intrinsic equilibrium artifacts.[2]
Comparative Analysis: Analytical Workflows
We compare three methods for validating the identity and purity of (5-Cyclobutylfuran-2-yl)boronic acid.
Method A: DMSO-d (The Recommended Standard)
Performance: High reliability.[2] Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom.[2] This breaks the boroxine trimer and stabilizes the monomeric species [1].[2]
-
Key Advantage: Allows direct observation of the boronic acid hydroxyl protons [-B(OH)
], which integrates to 2H, providing a built-in purity check.[2] -
Artifacts: Water peak from DMSO (3.33 ppm) can overlap with cyclobutyl signals if not dry.[2]
Method B: CDCl (The "False Negative" Trap)
Performance: Poor / Misleading.[2] Mechanism: Non-polar solvents do not stabilize the monomer.[2] The sample will exist as a mixture of free acid and boroxine anhydride.[2]
-
Key Disadvantage: Broadening of furan signals due to dynamic exchange.[2] The -B(OH)
protons are often invisible (exchanged or extremely broad).[2] -
Risk: Researchers often misinterpret the complex spectra as "impure" or "decomposed."[2]
Method C: Pinacol Ester Derivatization (The "Gold Standard" Validation)
Performance: Ultimate Precision.[2] Mechanism: In situ conversion to the boronate ester using pinacol removes the hydrogen bonding equilibrium entirely.[2]
-
Key Advantage: Sharp, distinct peaks.[2] Eliminates quadrupolar broadening effects on the furan ring.[2]
-
Protocol: Mix 10 mg sample + 1.1 eq Pinacol + MgSO
in CDCl for 15 mins, filter, and run.
Predicted Spectral Data & Assignments
Note: Shifts are estimated based on substituent additivity rules for 2,5-disubstituted furans and cyclobutyl derivatives [2, 3].
Table 1: Chemical Shift Assignments (DMSO-d , 400 MHz)
| Proton Label | Type | Approx. Shift ( | Multiplicity | Integration | Structural Insight |
| OH | Boronic Acid | 8.00 – 9.20 | Broad Singlet | 2H | Disappears on D |
| H-3 | Furan Ring | 7.05 – 7.15 | Doublet ( | 1H | Deshielded by Boron.[2] Broadened by |
| H-4 | Furan Ring | 6.15 – 6.25 | Doublet ( | 1H | Shielded relative to H-3. Couples to Cyclobutyl methine.[2] |
| H-1' | Cyclobutyl (CH) | 3.45 – 3.65 | Quintet/Multiplet | 1H | Methine linker.[2] Deshielded by aromatic ring current.[2][3][4] |
| H-2'/4' | Cyclobutyl (CH | 2.20 – 2.40 | Multiplet | 4H | |
| H-3' | Cyclobutyl (CH | 1.80 – 2.00 | Multiplet | 2H |
Structural Diagram & Numbering
To ensure accurate assignment, visualize the structure as: [B(OH)2]-(C2-Furan-C5)-(CH)<(CH2-CH2-CH2)
Detailed Experimental Protocol (Method A)
Objective: Obtain a monomeric spectrum free from boroxine artifacts.
-
Solvent Prep: Use anhydrous DMSO-d
(99.9% D) stored over 4Å molecular sieves.[2] Water content >0.1% causes rapid proton exchange, broadening the OH peak.[2] -
Sample Prep: Weigh ~10-15 mg of (5-Cyclobutylfuran-2-yl)boronic acid into a clean vial.
-
Dissolution: Add 0.6 mL DMSO-d
. Vortex until fully dissolved.[2] Note: Do not heat above 40°C, as this accelerates protodeboronation. -
Acquisition:
-
Processing: Apply 0.3 Hz line broadening (LB) to smooth quadrupolar coupling noise on the H-3 furan proton.
Mechanism of Analysis (Logic Flow)[2]
The following diagram illustrates the decision tree for analyzing this compound, highlighting the "Boroxine Trap" that leads to false failure results.
Figure 1: Analytical workflow demonstrating the impact of solvent choice on boronic acid speciation.
Troubleshooting & Impurities
When analyzing the spectrum, look for these common specific impurities:
-
Protodeboronation (2-Cyclobutylfuran):
-
Oxidative Degradation (5-Cyclobutylfuran-2-ol / Lactone tautomer):
-
Indicator: Boronic acids can oxidize to phenols (or equivalent tautomers) in air.[2] Look for upfield shifts in the furan region.
-
-
Boroxine Trimer:
References
-
Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.[2] Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for Furan/Alkyl shifts). Link
-
Hoye, T. R., et al. (2004).[2] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry.[2][5] (Methodology for assigning cyclobutyl multiplets). Link
-
BenchChem. (2025).[2][6] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Solvent effects on exchangeable protons). Link
Sources
A Bioisosteric Comparison for Lead Optimization: Cyclobutylfuran vs. Phenyl Rings
A Senior Application Scientist's Guide to 'Escaping Flatland' for Improved Drug-like Properties
In medicinal chemistry, the phenyl ring is a ubiquitous scaffold, prized for its rigid structure and ability to engage in various intermolecular interactions. However, its prominence in drug candidates often introduces liabilities, including high lipophilicity and susceptibility to oxidative metabolism, which can lead to poor pharmacokinetic profiles.[1] A key strategy in modern drug discovery to mitigate these issues is "escaping flatland"—replacing planar, aromatic moieties with saturated, three-dimensional structures.[2] This guide provides an in-depth comparison of the phenyl ring with a promising non-classical bioisostere: the cyclobutyl-fused furan ring system.
This substitution represents a sophisticated tactic to modulate physicochemical and pharmacological properties. By replacing a common liability with a more complex, sp³-rich scaffold, researchers can often achieve significant improvements in metabolic stability, solubility, and novelty of intellectual property, without compromising, and sometimes even enhancing, biological activity.[1][2]
Head-to-Head Comparison: Key Physicochemical and Metabolic Parameters
The decision to replace a phenyl ring is driven by the need to optimize a compound's drug-like properties. The cyclobutylfuran moiety offers a compelling alternative by fundamentally altering the molecule's interaction with metabolic enzymes and aqueous environments.
| Property | Phenyl Moiety | Cyclobutylfuran Moiety | Rationale for Change |
| Lipophilicity (cLogP) | High | Moderately Lower | The replacement of an aromatic, sp²-hybridized system with a saturated, sp³-rich cyclobutyl group typically reduces lipophilicity, which can lead to improved solubility and a better overall ADME profile.[1] |
| Aqueous Solubility | Generally Low | Often Improved | Reduced lipophilicity and the potential for the furan oxygen to act as a hydrogen bond acceptor can disrupt crystal lattice packing and improve interactions with water, enhancing solubility.[3] |
| Metabolic Stability | Susceptible to CYP450 Oxidation | Significantly More Stable | Phenyl rings are prone to hydroxylation by cytochrome P450 (CYP) enzymes, a major metabolic pathway. The cyclobutylfuran ring lacks this site of aromatic oxidation, effectively blocking this common metabolic liability and often increasing the compound's half-life.[4][5] |
| Molecular Shape | Planar, 2D | Rigid, 3D | The three-dimensional shape of the cyclobutylfuran scaffold can explore different vectors in the protein binding pocket compared to a flat phenyl ring, potentially leading to improved potency or selectivity.[2] |
| Intellectual Property | Crowded Space | Novel Scaffold | Utilizing non-classical bioisosteres provides a clear path to novel chemical matter, strengthening intellectual property positions.[2] |
The Causality Behind Improved Metabolic Stability
A primary driver for considering this bioisosteric switch is the mitigation of metabolic liabilities. Phenyl rings are frequently targeted by CYP enzymes, particularly at the para-position, leading to rapid clearance and potentially the formation of reactive metabolites.
The cyclobutylfuran bioisostere fundamentally circumvents this issue. By replacing the aromatic ring with a saturated carbocycle fused to a furan, the primary site for oxidative metabolism is removed. CYP-mediated oxidation of such aliphatic systems is possible but generally occurs at a significantly slower rate than aromatic hydroxylation.[6] This shift can dramatically increase the metabolic half-life of a compound, a critical parameter for achieving therapeutic efficacy.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Metabolic fate comparison. Phenyl rings are readily hydroxylated by CYP450 enzymes, while the cyclobutylfuran bioisostere blocks this major metabolic pathway, leading to slower clearance.
Experimental Protocol: Evaluating Metabolic Stability
To empirically validate the benefits of the bioisosteric switch, an in vitro metabolic stability assay using human liver microsomes (HLM) is essential. This experiment provides a quantitative measure of a compound's susceptibility to metabolism by Phase I enzymes.[8]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a phenyl-containing compound and its cyclobutylfuran analogue.
Materials:
-
Test compounds (Phenyl and Cyclobutylfuran analogues), 10 mM in DMSO
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching
-
Positive control (e.g., Verapamil, a rapidly metabolized compound)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mixture (per well) by combining:
-
178 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
10 µL of HLM (final concentration 1 mg/mL)
-
10 µL of NADPH regenerating system Solution A
-
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 2 µL of the test compound (10 mM stock) to the appropriate wells to achieve a final substrate concentration of 1 µM.
-
To initiate the metabolic reaction, add 10 µL of NADPH regenerating system Solution B.
-
For the T=0 time point, the quenching solution is added before the NADPH solution.
-
For the negative control (-NADPH), add 10 µL of buffer instead of Solution B.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the designated wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well analytical plate.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life: t½ = -0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
This self-validating system, which includes a positive control to ensure enzyme activity and a negative control to rule out non-enzymatic degradation, provides trustworthy data to compare the metabolic liabilities of the two moieties directly.[6][8]
dot graph G { graph [fontname="Arial", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Conclusion and Outlook
The strategic replacement of a phenyl ring with a cyclobutylfuran bioisostere is a powerful tool in the medicinal chemist's arsenal for lead optimization. This substitution offers a rational approach to "escape from flatland," introducing favorable three-dimensionality while directly addressing common metabolic liabilities associated with aromatic rings.[2] The resulting improvements in aqueous solubility and metabolic stability can translate into superior pharmacokinetic profiles, enhancing the probability of a compound's success in clinical development. While synthesis of such sp³-rich scaffolds can be more complex than their aromatic counterparts, the potential rewards in developing safer, more effective, and patentable medicines make this a compelling strategy for modern drug discovery programs.[9]
References
-
Ritchie, T.J., et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. 2021. Available from: [Link]
-
Scott, J.S., et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
Li, H., et al. Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. 2022. Available from: [Link]
-
Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available from: [Link]
-
Wang, N., et al. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Available from: [Link]
-
Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. 2023. Available from: [Link]
-
Denmark Group. Bioisosteres for Benzene. Available from: [Link]
-
Domainex. Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. 2022. Available from: [Link]
-
Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. 2022. Available from: [Link]
-
Mykhailiuk, P., et al. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023. Available from: [Link]
-
Kumar, A., et al. Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. 2021. Available from: [Link]
-
Royal Society of Chemistry. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available from: [Link]
-
Masimirembwa, C.M., et al. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Request PDF. Available from: [Link]
-
Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
-
ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 5. cresset-group.com [cresset-group.com]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
